O-Phospho-DL-threonine (CAS 1114-81-4) is a pre-phosphorylated racemic amino acid derivative utilized as a biochemical standard, mass spectrometry calibrator, and structural building block. By providing a biologically relevant phosphate donor in a zwitterionic solid form, it readily dissolves in aqueous buffers to support high-throughput screening and materials science workflows [1]. For industrial and laboratory buyers, procuring the racemic DL-form offers a cost-effective alternative to the enantiopure L-form for applications where stereospecificity is not the primary constraint, such as competitive assay standard curves and the formulation of bulk biomimetic materials.
Substituting O-Phospho-DL-threonine with unphosphorylated DL-threonine or O-Phospho-DL-serine introduces severe workflow and performance liabilities. Attempting in-house chemical phosphorylation of DL-threonine is notoriously inefficient due to the steric hindrance of its secondary hydroxyl group and adjacent β-methyl group, requiring harsh reagents and yielding lower conversions compared to primary alcohols. Furthermore, substituting with O-Phospho-DL-serine fails in structural applications; while phosphoserine acts as a flexible rheostat with an extended side chain, phosphothreonine undergoes a dramatic disorder-to-order transition, locking into a highly compact, cyclic conformation (ϕ ∼ -60°) that functions as a rigid step-function switch in binding interactions [1].
Research demonstrates that dianionic phosphothreonine possesses a distinct structural signature not shared by phosphoserine. While phosphoserine maintains an extended side chain (χ2 ~ 180°), phosphothreonine undergoes a strong disorder-to-order transition, adopting a compact cyclic conformation with restricted backbone angles (ϕ ∼ -60°) and an eclipsed χ2 angle (∼ +115°). This rigidity is stabilized by an n → σ* interaction between the phosphate oxygen lone pair and the C-Hβ antibonding orbital, effectively mimicking proline's backbone cyclization [1].
| Evidence Dimension | Side-chain and backbone conformational restriction (χ2 and ϕ angles) |
| Target Compound Data | pThr: Restricted cyclic conformation (ϕ ∼ -60°, χ2 ∼ +115°) |
| Comparator Or Baseline | pSer: Extended flexible conformation (χ2 ~ 180°) |
| Quantified Difference | pThr acts as a rigid structural switch, whereas pSer acts as a flexible rheostat |
| Conditions | NMR spectroscopy and circular dichroism of dianionic forms in physiological buffers |
Buyers designing biomimetic peptides or kinase substrates must select the threonine derivative to achieve the specific, rigid structural switch required for target binding.
In negative ion electrospray collision-induced dissociation (CID), the presence of the phosphate group on threonine fundamentally alters backbone stability. O-Phospho-DL-threonine exhibits significantly more efficient heterolysis of the N-Cα bond compared to unmodified threonine, yielding highly abundant[zn - H3PO4]- fragments. This pronounced difference in dissociation efficiency allows for the precise pinpointing of phosphorylation sites within Ser/Thr clusters [1].
| Evidence Dimension | N-Cα bond heterolysis efficiency under negative ion CID |
| Target Compound Data | O-Phospho-DL-threonine: High abundance of [zn - H3PO4]- sequence-specific fragments |
| Comparator Or Baseline | Unphosphorylated DL-threonine: Minimal N-Cα bond cleavage |
| Quantified Difference | Significantly higher dissociation rates for the phosphorylated threonine backbone |
| Conditions | Negative ion electrospray collision-induced dissociation (MS/MS) |
Procuring this compound as a mass spectrometry standard is essential for calibrating equipment to accurately map phosphorylation sites in complex peptide mixtures.
For applications in biomimetic coatings or bone cement formulations where bulk material properties matter more than chirality, O-Phospho-DL-threonine is an efficient substitute for the L-enantiomer. X-ray crystallographic studies demonstrate that both the racemic DL-crystals and the enantiomeric L-crystals form nearly identical three-dimensional zwitterionic networks. They share the same strong P-O-H...O=P and N-H...O=P hydrogen-bonding architecture with identical interatomic distances (e.g., O...O = 2.55 Å). This confirms that the racemic mixture provides the exact same solid-state structural integrity as the expensive enantiopure form [1].
| Evidence Dimension | Solid-state hydrogen bonding network and molecular conformation |
| Target Compound Data | O-Phospho-DL-threonine: 3D zwitterionic network (O...O = 2.55 Å, N...O = 2.84 Å) |
| Comparator Or Baseline | O-Phospho-L-threonine: Identical hydrogen-bonded surroundings and distances |
| Quantified Difference | Zero significant difference in bulk crystalline structural properties |
| Conditions | X-ray crystallography of zwitterionic crystals |
Allows materials scientists to procure the more cost-effective racemic compound for bulk biomimetic formulations without sacrificing structural integrity.
Procuring pre-phosphorylated O-Phospho-DL-threonine eliminates the need for in-house chemical phosphorylation of threonine residues. Unlike serine, which contains an easily accessible primary hydroxyl group, threonine features a secondary hydroxyl group adjacent to a bulky β-methyl group. This steric hindrance drastically reduces the yield of direct phosphorylation reactions and necessitates the use of complex protecting group strategies and harsh phosphorylating agents [1]. Utilizing the pre-phosphorylated building block directly streamlines synthetic workflows and improves overall peptide yields.
| Evidence Dimension | Phosphorylation efficiency and synthetic steps |
| Target Compound Data | O-Phospho-DL-threonine: Ready-to-use building block, 100% phosphorylated |
| Comparator Or Baseline | DL-Threonine + chemical phosphorylation: Low yield due to β-methyl steric hindrance |
| Quantified Difference | Eliminates low-yield synthetic steps and the need for hazardous phosphorylating reagents |
| Conditions | Solid-phase or solution-phase peptide synthesis workflows |
Procuring the pre-phosphorylated compound saves significant time, improves final yields, and avoids the handling of harsh reagents during peptide synthesis.
Directly downstream of its distinct N-Cα bond cleavage efficiency under negative ion CID, O-Phospho-DL-threonine is a baseline procurement item for analytical laboratories. It is used to generate standard curves and calibrate MS/MS equipment, enabling the accurate identification and pinpointing of phosphorylation sites within complex Ser/Thr clusters in proteomics workflows [1].
Because the racemic DL-form exhibits a solid-state zwitterionic hydrogen-bonding network identical to the more expensive L-enantiomer, it is effectively utilized for bulk materials science applications. It is incorporated into synthetic polypeptides and calcium carbonate biomineralization processes to create advanced biomimetic coatings and dental cements where bulk structural integrity, rather than chirality, is the primary requirement [2].
Leveraging its pre-phosphorylated state and conformational rigidity (acting as a step-function switch), O-Phospho-DL-threonine is utilized as a building block in the synthesis of specialized kinase substrates. Procuring the pre-phosphorylated derivative bypasses the severe steric hindrance associated with chemically phosphorylating threonine's secondary hydroxyl group, streamlining the production of high-fidelity assay reagents [3].
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